molecular formula C6H8N2O3 B1340139 Ethyl 5-aminoisoxazole-3-carboxylate CAS No. 485807-08-7

Ethyl 5-aminoisoxazole-3-carboxylate

Cat. No. B1340139
M. Wt: 156.14 g/mol
InChI Key: AUERXJBPNRKJCS-UHFFFAOYSA-N
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Description

Ethyl 5-aminoisoxazole-3-carboxylate is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's derivatives have been explored for their potential as cholinergic agents, prodrugs for neurotransmitters, and immunomodulatory agents.

Synthesis Analysis

The synthesis of ethyl 5-aminoisoxazole-3-carboxylate derivatives has been reported with various modifications to enhance their biological activity. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and found to be a potent and selective acetylcholinesterase inhibitor, suggesting its potential for Alzheimer's disease treatment . Another study improved the synthesis of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate by protecting the 4-acetyl group, which facilitated the lithiation at the 5-methyl position and allowed for further functionalization .

Molecular Structure Analysis

The molecular structure of ethyl 5-aminoisoxazole-3-carboxylate derivatives has been analyzed through various techniques, including NMR and molecular modeling. The derivatives exhibit diverse supramolecular structures due to different substituents on the isoxazole ring. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied for their hydrogen-bonded supramolecular structures, which vary from one-dimensional chains to three-dimensional frameworks depending on the aryl substituents .

Chemical Reactions Analysis

Ethyl 5-aminoisoxazole-3-carboxylate derivatives undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with chloropyrimidine and chlorobenzoxazole to yield isoxazolones, which upon rearrangement produced imidazopyrimidine and aminoindole derivatives . Another derivative, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, was used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-aminoisoxazole-3-carboxylate derivatives are influenced by their molecular structure and the nature of substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the deamination of ethyl 5-amino-3-methylisoxazole-4-carboxylate was studied, revealing unusual behavior during the diazotization reaction, which led to the formation of ethyl ester of 3-methylisoxazole-4-carboxylic acid, a lead compound for immunomodulatory agents .

Scientific Research Applications

Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, related to Ethyl 5-aminoisoxazole-3-carboxylate, have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This synthesis involves N-acylation with natural and synthetic phthalimidylamino acids and irradiation in acetone, providing a route to these compounds without significant racemization (Cox, Prager, Svensson, & Taylor, 2003).

Immunomodulatory Agents

Ethyl esters of 5-amino-3-methylisoxazole-4-carboxylic acid have been studied for their role in the synthesis of immunomodulatory agents. These compounds serve as lead compounds for developing new immunomodulatory drugs, highlighting their potential therapeutic applications (Ryng & Szostak, 2009).

Synthesis of Peptides

Ethyl 5-aminoisoxazole-3-carboxylate derivatives have been utilized in peptide synthesis. Carboxylates react with isoxazolium salts to yield enol esters, a reaction employed in peptide forming processes. This showcases their utility in biochemical syntheses, particularly in peptide construction (Woodward, Olofson, & Mayer, 1966).

Corrosion Inhibition

Derivatives of Ethyl 5-aminoisoxazole-3-carboxylate have been investigated for their use as corrosion inhibitors in industrial applications. These compounds exhibit significant efficacy in protecting metals, aligning their utility in industrial and engineering chemistry (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimitotic Activity

5-Aminoisoxazoles, related to Ethyl 5-aminoisoxazole-3-carboxylate, have been synthesized and evaluated for antimitotic activity, particularly against human lung carcinoma cells. This research demonstrates their potential in the development of new anticancer therapies (Vasilenko et al., 2017).

Safety And Hazards

Ethyl 5-aminoisoxazole-3-carboxylate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has the hazard statement H302 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

Ethyl 5-aminoisoxazole-3-carboxylate is currently used for research and development purposes . It is not intended for human or veterinary use. As it is a relatively new compound, more research is needed to fully understand its properties and potential applications .

properties

IUPAC Name

ethyl 5-amino-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERXJBPNRKJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475713
Record name Ethyl 5-aminoisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminoisoxazole-3-carboxylate

CAS RN

485807-08-7
Record name Ethyl 5-aminoisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,2-oxazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EB Averina, YV Samoilichenko, YA Volkova… - Tetrahedron …, 2012 - Elsevier
… In the 1 H NMR spectrum of 3a the signal due to the C(4)H proton was observed at 5.50 ppm, which corresponds with the known ethyl 5-aminoisoxazole-3-carboxylate. 7a It is …
Number of citations: 31 www.sciencedirect.com
DA Vasilenko, EV Dueva, LI Kozlovskaya, NA Zefirov… - Bioorganic …, 2019 - Elsevier
Infections caused by flaviviruses pose a huge threat for public health all over the world. The search for therapeutically relevant compounds targeting tick-borne flaviviruses requires the …
Number of citations: 21 www.sciencedirect.com

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